Antiferroptosis Activity: TGG is Inferior to the Covalently Bridged Ellagitannin Corilagin
In a direct head-to-head comparison, the antiferroptosis bioactivity of 1,3,6-tri-O-galloyl-β-d-glucopyranose (TGG) was found to be lower than that of its structural analog corilagin in protecting bone marrow-derived mesenchymal stem cells (bmMSCs) against erastin-induced ferroptosis [1]. Corilagin also exhibited higher antioxidant and Fe2+-chelation levels than TGG in the same study [1].
| Evidence Dimension | Antiferroptosis Bioactivity and Antioxidant/Fe2+-Chelation Levels |
|---|---|
| Target Compound Data | Lower activity (qualitative assessment) |
| Comparator Or Baseline | Corilagin (higher activity) |
| Quantified Difference | Corilagin > TGG (exact IC50 values not provided in the abstract) |
| Conditions | Cellular assays using bone marrow-derived mesenchymal stem cells (bmMSCs) with erastin-induced ferroptosis; DPPH radical scavenging and Fe2+-chelation assays |
Why This Matters
This direct comparison demonstrates that TGG is not the most potent ferroptosis inhibitor within its structural class, guiding researchers to select the appropriate compound for specific mechanistic studies.
- [1] Li, X., et al. (2020). Covalent Bridging of Corilagin Improves Antiferroptosis Activity: Comparison with 1,3,6-Tri-O-galloyl-β-d-glucopyranose. ACS Medicinal Chemistry Letters, 11(11), 2232-2237. https://doi.org/10.1021/acsmedchemlett.0c00359 View Source
